Introduction: The Strategic Value of the Cyclobutyl Moiety
Introduction: The Strategic Value of the Cyclobutyl Moiety
An In-Depth Technical Guide to (S)-1-Cyclobutylethanamine (CAS: 677743-98-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Chiral amines are foundational building blocks, but the incorporation of unique, non-aromatic carbocyclic scaffolds has emerged as a key strategy for escaping "flatland" and enhancing molecular three-dimensionality. (S)-1-cyclobutylethanamine is a prime exemplar of this design principle. The cyclobutane ring, once considered an exotic motif, is now recognized for its ability to confer significant improvements to drug candidates.[1] Its puckered structure can act as a rigid conformational constraint, orienting key pharmacophoric groups in a precise vector to optimize target engagement.[1] Furthermore, the replacement of more common groups like phenyl or tert-butyl with a cyclobutyl moiety can increase metabolic stability and improve solubility, addressing common late-stage development hurdles.[1][2]
This guide provides a comprehensive technical overview of (S)-1-cyclobutylethanamine, covering its synthesis, analytical characterization, applications as a strategic building block, and essential safety protocols, designed to empower researchers in leveraging its unique properties for drug discovery and development.
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 677743-98-5 | [3] |
| Molecular Formula | C₆H₁₃N | [4] |
| Molecular Weight | 99.17 g/mol | [4][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | [6][7] |
| SMILES | CC1CCC1 | [4] |
| InChI Key | WLHYWKUHCPUOOO-NUBCRITNSA-N | [7] |
Note: Physical properties such as boiling point and density are not consistently reported for this specific isomer. Data for related compounds suggests it is a liquid at room temperature.
Part 1: Chiral Synthesis Strategy
The stereochemical integrity of (S)-1-cyclobutylethanamine is critical to its function, as biological targets are exquisitely sensitive to chirality. The most common and industrially scalable approach to such chiral amines is asymmetric reductive amination. This method avoids the use of expensive precious metal catalysts that may be required in other routes.[8]
Causality of the Approach: The chosen pathway begins with the readily available prochiral ketone, cyclobutyl methyl ketone. The core of the stereochemical control lies in the use of a chiral auxiliary, (S)-α-methylbenzylamine. This auxiliary transiently forms a chiral imine intermediate. The subsequent reduction of this imine is diastereoselective; the pre-existing stereocenter on the auxiliary directs the hydride attack to one face of the C=N double bond, preferentially forming one of the two possible diastereomers. The final step, hydrogenolysis, cleaves the auxiliary group, liberating the desired chiral primary amine without racemization.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve cyclobutyl methyl ketone (1.0 eq) and (S)-α-methylbenzylamine (1.05 eq) in a suitable solvent such as methanol or ethanol. Add a dehydrating agent, like molecular sieves or a catalytic amount of acetic acid, to drive the equilibrium towards the imine. Stir the reaction at room temperature for 4-6 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control gas evolution and temperature. The choice of a simple hydride source is cost-effective and operationally simple. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product is a diastereomeric mixture of the secondary amine. Purification can be achieved via column chromatography on silica gel.
-
Auxiliary Cleavage (Hydrogenolysis): Dissolve the purified secondary amine in ethanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C). The system is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Final Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the final product, (S)-1-cyclobutylethanamine. Purity and enantiomeric excess should be confirmed analytically.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis via chiral auxiliary.
Part 2: Analytical Characterization & Quality Control
Confirming the identity, purity, and stereochemical integrity of (S)-1-cyclobutylethanamine is a non-negotiable step for its use in regulated drug development environments. A multi-pronged analytical approach ensures a robust, self-validating system.
Rationale for Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides the primary evidence for the compound's covalent structure. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, along with the number of unique carbon signals in the ¹³C NMR spectrum, create a unique fingerprint of the molecule.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee). The amine is typically derivatized with a chiral agent or analyzed on a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.
Typical Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methine proton (CH-N), the methyl protons (CH₃), and the cyclobutyl ring protons. The cyclobutyl region will likely appear as complex multiplets. |
| ¹³C NMR | Unique signals for each carbon atom: the methine carbon, the methyl carbon, and the distinct carbons of the cyclobutyl ring. |
| MS (EI/ESI+) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (99.17). |
| Chiral HPLC | Using a suitable chiral column (e.g., Chiralpak), a single major peak for the (S)-enantiomer should be observed with minimal presence of the (R)-enantiomer. |
Analytical Workflow Diagram
Caption: Quality control validation process.
Part 3: Application in Medicinal Chemistry
(S)-1-cyclobutylethanamine serves as a valuable chiral building block for constructing more complex drug candidates.[6] The cyclobutyl group is particularly effective as a bioisostere for larger cyclic systems or aromatic rings, often leading to improved physicochemical properties.[1][2] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common failure point for drug candidates.[1]
A prominent application area for cyclobutyl amine derivatives is in the modulation of G-protein coupled receptors (GPCRs), such as histamine H₃ receptors, which are targets for neurological and metabolic disorders.[9] In this context, the amine group often serves as a key hydrogen-bonding feature or an anchor point for attachment to the core scaffold, while the cyclobutyl group projects into a hydrophobic pocket of the receptor. The specific (S)-stereochemistry is crucial for achieving a precise and high-affinity fit with the chiral environment of the receptor's binding site.
Conceptual Role as a Pharmacophore
Caption: Interaction with a target receptor.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While a specific, comprehensive toxicological profile for (S)-1-cyclobutylethanamine is not widely published, data from structurally related amines and supplier safety data sheets (SDS) provide a strong basis for safe handling protocols.[10][11][12][13][14][15]
GHS Hazard Information
-
Hazard Statements: Based on related compounds, it should be treated as potentially harmful. Likely hazards include: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[10][15] Corrosivity (H314) is also possible, as with many primary amines.[16]
-
Precautionary Statements: A cautious approach is warranted.[10]
-
Prevention: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[10][15]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[10]
-
Disposal: P501 (Dispose of contents/container to a licensed hazardous waste disposal facility).[10]
-
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12][15]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[14] All waste must be disposed of in accordance with local, state, and federal regulations.
References
-
(S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 . PubChem. Available at: [Link]
-
1-Cyclobutylethan-1-ol | C6H12O | CID 142262 . PubChem. Available at: [Link]
- EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. Google Patents.
-
Safety Data Sheet . (Vendor unspecified). Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . Royal Society of Chemistry. Available at: [Link]
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition . PubMed. Available at: [Link]
- CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents. Google Patents.
-
CAS No.1731-23-3,trans-1,2-Bis(aminomethyl)cyclobutane Suppliers - LookChem . LookChem. Available at: [Link]
-
LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics . Anapharm Bioanalytics. Available at: [Link]
-
Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Semantic Scholar. Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv . ChemRxiv. Available at: [Link]
-
Spectroscopy - PECSA Analytical . PECSA Analytical. Available at: [Link]
-
An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-1-cyclobutylethanaMine | 677743-98-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide (EVT-3531732) | 78891-97-1 [evitachem.com]
- 7. (1R)-1-cyclobutylethan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. kishida.co.jp [kishida.co.jp]
- 12. chemicalbook.com [chemicalbook.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. keyorganics.net [keyorganics.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
